molecular formula C8H12N2O B044199 N-Ethyl-1-methylpyrrole-2-carboxamide CAS No. 124725-22-0

N-Ethyl-1-methylpyrrole-2-carboxamide

Cat. No.: B044199
CAS No.: 124725-22-0
M. Wt: 152.19 g/mol
InChI Key: MJDNGXBRXFRKGA-UHFFFAOYSA-N
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Description

N-Ethyl-1-methylpyrrole-2-carboxamide is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methylpyrrole-2-carboxamide typically involves the reaction of 1-methylpyrrole-2-carboxylic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and substituted pyrrole derivatives .

Scientific Research Applications

N-Ethyl-1-methylpyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-Methylpyrrole-2-carboxamide: Similar structure but lacks the ethyl group.

    N-Ethylpyrrole-2-carboxamide: Similar structure but lacks the methyl group.

    1-Methylpyrrole-2-carboxamide: Similar structure but lacks the ethyl group.

Uniqueness

N-Ethyl-1-methylpyrrole-2-carboxamide is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-ethyl-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-9-8(11)7-5-4-6-10(7)2/h4-6H,3H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDNGXBRXFRKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459355
Record name N-ETHYL-1-METHYLPYRROLE-2-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124725-22-0
Record name N-ETHYL-1-METHYLPYRROLE-2-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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